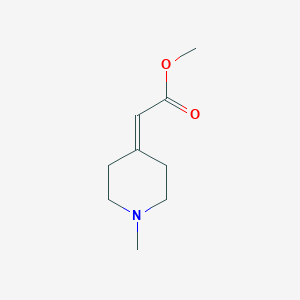

t-Butyloxycarbonyl-cyanoalanylproline benzyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

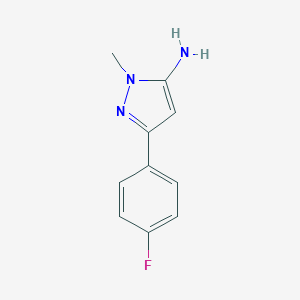

T-Butyloxycarbonyl-cyanoalanylproline benzyl ester, also known as Boc-CAP-OEt, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of proline derivatives and is widely used in the field of medicinal chemistry and drug discovery.

作用机制

The mechanism of action of t-Butyloxycarbonyl-cyanoalanylproline benzyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. The cyano group of t-Butyloxycarbonyl-cyanoalanylproline benzyl ester acts as a nucleophile and attacks the carbonyl group of the enzyme, leading to the formation of a covalent bond. This covalent bond prevents the enzyme from functioning and leads to its inhibition.

生化和生理效应

T-Butyloxycarbonyl-cyanoalanylproline benzyl ester has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory activity through the inhibition of DPP-IV and POP. It has also been shown to exhibit anti-tumor activity through the inhibition of matrix metalloproteinases (MMPs). Furthermore, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases.

实验室实验的优点和局限性

T-Butyloxycarbonyl-cyanoalanylproline benzyl ester has several advantages for lab experiments. It is a stable compound that can be stored for an extended period, and its purity can be determined through various analytical techniques. Furthermore, it is a versatile building block that can be used for the synthesis of various proline-containing peptides and peptidomimetics. However, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has some limitations for lab experiments. Its synthesis process is time-consuming and requires several steps, which can lead to a low yield of the final product. Furthermore, the inhibition of enzymes by t-Butyloxycarbonyl-cyanoalanylproline benzyl ester can be irreversible, which can limit its use in some experiments.

未来方向

T-Butyloxycarbonyl-cyanoalanylproline benzyl ester has several potential future directions. It can be used for the synthesis of various proline-containing peptides and peptidomimetics that exhibit potent inhibitory activity against various enzymes. Furthermore, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester can be modified to improve its potency and selectivity towards specific enzymes. Additionally, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester can be used as a lead compound for the development of novel drugs for the treatment of various diseases such as diabetes, inflammation, and cancer.

Conclusion:

In conclusion, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its synthesis process involves the protection of the amine group of proline, followed by the addition of the cyano group and the benzyl ester. t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has been extensively used in scientific research as a building block for the synthesis of various proline-containing peptides and peptidomimetics. It has been shown to exhibit potent inhibitory activity against various enzymes such as DPP-IV and POP. Furthermore, t-Butyloxycarbonyl-cyanoalanylproline benzyl ester has several potential future directions, including the development of novel drugs for the treatment of various diseases.

合成方法

The synthesis of t-Butyloxycarbonyl-cyanoalanylproline benzyl ester involves a multi-step process that includes the protection of the amine group of proline, followed by the addition of the cyano group and the benzyl ester. The final product is obtained through the deprotection of the Boc group. The overall yield of the synthesis process is around 50%, and the purity of the product can be determined through various analytical techniques such as HPLC and NMR.

科学研究应用

T-Butyloxycarbonyl-cyanoalanylproline benzyl ester has been extensively used in scientific research as a building block for the synthesis of various proline-containing peptides and peptidomimetics. It has been shown to exhibit potent inhibitory activity against various enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP). These enzymes play a crucial role in the regulation of various physiological processes, and their inhibition has been linked to the treatment of various diseases such as diabetes, inflammation, and cancer.

属性

CAS 编号 |

132247-17-7 |

|---|---|

产品名称 |

t-Butyloxycarbonyl-cyanoalanylproline benzyl ester |

分子式 |

C21H27N3O5 |

分子量 |

401.5 g/mol |

IUPAC 名称 |

2-O-benzyl 3-O-tert-butyl (2R)-1-[(2S)-2-aminopropanoyl]-2-cyanopyrrolidine-2,3-dicarboxylate |

InChI |

InChI=1S/C21H27N3O5/c1-14(23)17(25)24-11-10-16(18(26)29-20(2,3)4)21(24,13-22)19(27)28-12-15-8-6-5-7-9-15/h5-9,14,16H,10-12,23H2,1-4H3/t14-,16?,21-/m0/s1 |

InChI 键 |

SHFUZTLXAWLVAB-APEPYPMRSA-N |

手性 SMILES |

C[C@@H](C(=O)N1CCC([C@@]1(C#N)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)N |

SMILES |

CC(C(=O)N1CCC(C1(C#N)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)N |

规范 SMILES |

CC(C(=O)N1CCC(C1(C#N)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)N |

同义词 |

Boc-beta-cyano-L-Ala-L-Pro-OBzl Boc-CAPOBzl t-butyloxycarbonyl-cyanoalanylproline benzyl este |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)